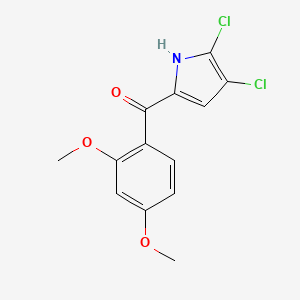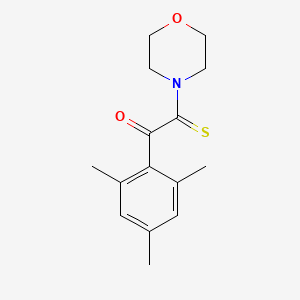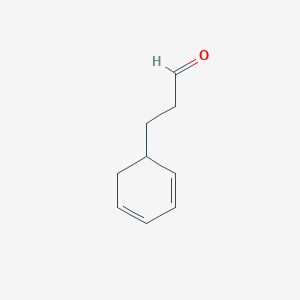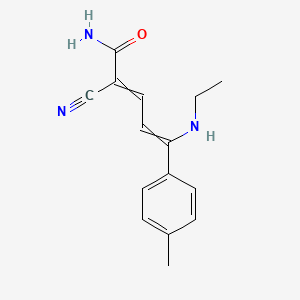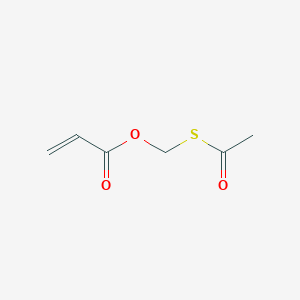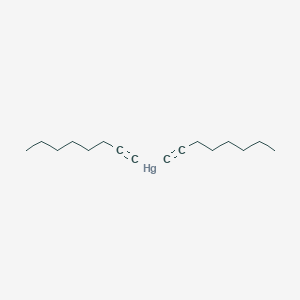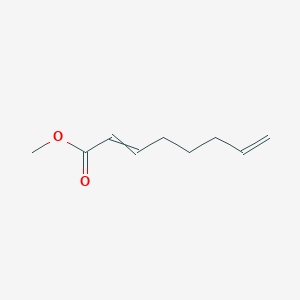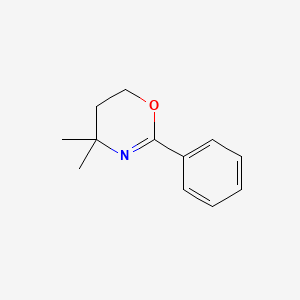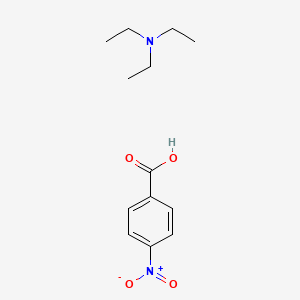
4-Nitrobenzoic acid--N,N-diethylethanamine (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrobenzoic acid–N,N-diethylethanamine (1/1) is a compound formed by the combination of 4-nitrobenzoic acid and N,N-diethylethanamine in a 1:1 molar ratio. 4-Nitrobenzoic acid is an organic compound with the formula C(_7)H(_5)NO(_4), known for its pale yellow crystalline appearance 4)H({11})N, commonly used as a base in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Nitrobenzoic acid can be synthesized by the oxidation of 4-nitrotoluene using oxidants such as oxygen or dichromate . Another method involves the nitration of polystyrene followed by the oxidation of the alkyl substituent . N,N-diethylethanamine is typically produced by the reaction of ethanol with ammonia in the presence of a catalyst.
Industrial Production Methods
Industrial production of 4-nitrobenzoic acid involves large-scale oxidation processes, often using air or oxygen as the oxidant. N,N-diethylethanamine is produced industrially by the catalytic reaction of ethanol with ammonia, followed by distillation to purify the product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: Reduction of the nitro group to an amino group.
Substitution: Electrophilic aromatic substitution reactions.
Oxidation: Further oxidation to form different derivatives.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or iron filings with hydrochloric acid.
Substitution: Reagents such as halogens or nitrating agents under acidic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: 4-Aminobenzoic acid.
Substitution: Various substituted nitrobenzoic acids.
Oxidation: Derivatives like 4-nitrobenzoyl chloride.
Applications De Recherche Scientifique
4-Nitrobenzoic acid is used as an intermediate in the synthesis of pharmaceuticals, such as the anesthetic procaine and folic acid . It also participates in the biosynthesis of the antibiotic aureothin . N,N-diethylethanamine is widely used as a base in organic synthesis and as a precursor in the production of various chemicals.
Mécanisme D'action
The mechanism of action of 4-nitrobenzoic acid involves its conversion to active derivatives, such as 4-aminobenzoic acid, which can then participate in various biochemical pathways. N,N-diethylethanamine acts as a base, neutralizing acids and facilitating nucleophilic substitution reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid: A simpler aromatic carboxylic acid without the nitro group.
Nitrobenzene: An aromatic compound with a nitro group but lacking the carboxylic acid functionality.
Anthranilic acid: An aromatic compound with both amino and carboxylic acid groups.
Uniqueness
4-Nitrobenzoic acid is unique due to the presence of both a nitro group and a carboxylic acid group, allowing it to participate in a wide range of chemical reactions and making it a valuable intermediate in pharmaceutical synthesis.
Propriétés
Numéro CAS |
51694-06-5 |
|---|---|
Formule moléculaire |
C13H20N2O4 |
Poids moléculaire |
268.31 g/mol |
Nom IUPAC |
N,N-diethylethanamine;4-nitrobenzoic acid |
InChI |
InChI=1S/C7H5NO4.C6H15N/c9-7(10)5-1-3-6(4-2-5)8(11)12;1-4-7(5-2)6-3/h1-4H,(H,9,10);4-6H2,1-3H3 |
Clé InChI |
OLBLKTGEFNKFLT-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Acetamido-N-[4-(methylsulfanyl)phenyl]butanamide](/img/structure/B14659148.png)
![2-Butenoic acid, 2-[(ethoxycarbonyl)amino]-3-methyl-, ethyl ester](/img/structure/B14659161.png)
